![molecular formula C57H77NO13Si2 B587818 2',7-Bis-O-(Triethylsilyl) 10-Desacetyl Paclitaxel CAS No. 155556-72-2](/img/structure/B587818.png)
2',7-Bis-O-(Triethylsilyl) 10-Desacetyl Paclitaxel
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2’,7-Bis-O-(Triethylsilyl) 10-Desacetyl Paclitaxel is an impurity of Paclitaxel . Paclitaxel is a tetracyclic diterpenoid isolated originally from the Pacific yew tree Taxus brevifolia . It is a mitotic inhibitor used in cancer chemotherapy .
Molecular Structure Analysis
The molecular formula of 2’,7-Bis-O-(Triethylsilyl) 10-Desacetyl Paclitaxel is C57H77NO13Si2 . The molecular weight is 1040.39 .Physical And Chemical Properties Analysis
2’,7-Bis-O-(Triethylsilyl) 10-Desacetyl Paclitaxel is slightly soluble in Chloroform, DMSO, Methanol . It should be stored at 2-8 °C .科学的研究の応用
Molecular Mechanisms and Effects
Research on Paclitaxel and its derivatives has elucidated numerous cellular and molecular effects critical for its anti-cancer efficacy. These include the stabilization of microtubules, induction of cytokines, tumor suppressor genes, and the activation of signal-transduction pathways. Interestingly, the cytotoxicity and therapeutic effects of Paclitaxel derivatives are influenced by factors such as concentration, exposure duration, and cell type, showcasing the need for precise dosing and delivery mechanisms to maximize efficacy while minimizing adverse effects (Blagosklonny & Fojo, 1999).
Drug Delivery Systems
Advancements in drug delivery systems have been a focal point of research to overcome the limitations of Paclitaxel, such as poor water solubility and non-specific toxicity. Studies have explored various nano-delivery systems, including polymeric micelles, nanoparticles, and drug-eluting stents, to enhance the solubility, therapeutic efficacy, and specificity of Paclitaxel to cancer cells. These innovative delivery methods aim to exploit the enhanced permeability and retention (EPR) effect for targeted cancer therapy, demonstrating promising results in improving patient outcomes and compliance (Yang et al., 2020).
Clinical Applications and Challenges
Despite its effectiveness, Paclitaxel's clinical use is hampered by side effects such as peripheral neuropathy. Research into understanding the pathogenesis of these adverse effects and developing therapeutic agents to mitigate them has been significant. This includes identifying molecular pathways affected by Paclitaxel, such as altered calcium signaling and mitochondrial damage, and exploring potential interventions to prevent or reverse these toxicities. Such efforts are crucial for enhancing the tolerability and effectiveness of Paclitaxel-based therapies (Staff et al., 2019).
作用機序
特性
IUPAC Name |
[(1S,2S,3R,4S,7R,9R,10S,12R,15S)-4-acetyloxy-15-[(2R,3S)-3-benzamido-3-phenyl-2-triethylsilyloxypropanoyl]oxy-1,12-dihydroxy-10,14,17,17-tetramethyl-11-oxo-9-triethylsilyloxy-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C57H77NO13Si2/c1-12-72(13-2,14-3)70-42-33-43-56(35-66-43,69-37(8)59)48-50(68-52(63)40-31-25-20-26-32-40)57(65)34-41(36(7)44(54(57,9)10)46(60)49(61)55(42,48)11)67-53(64)47(71-73(15-4,16-5)17-6)45(38-27-21-18-22-28-38)58-51(62)39-29-23-19-24-30-39/h18-32,41-43,45-48,50,60,65H,12-17,33-35H2,1-11H3,(H,58,62)/t41-,42+,43+,45-,46+,47+,48-,50-,55+,56-,57+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEYAPYLENSHPRC-VZECWUOSSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[Si](CC)(CC)OC1CC2C(CO2)(C3C1(C(=O)C(C4=C(C(CC(C3OC(=O)C5=CC=CC=C5)(C4(C)C)O)OC(=O)C(C(C6=CC=CC=C6)NC(=O)C7=CC=CC=C7)O[Si](CC)(CC)CC)C)O)C)OC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[Si](CC)(CC)O[C@@H]1C[C@@H]2[C@@](CO2)([C@@H]3[C@@]1(C(=O)[C@@H](C4=C([C@H](C[C@@]([C@H]3OC(=O)C5=CC=CC=C5)(C4(C)C)O)OC(=O)[C@@H]([C@H](C6=CC=CC=C6)NC(=O)C7=CC=CC=C7)O[Si](CC)(CC)CC)C)O)C)OC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C57H77NO13Si2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20747187 |
Source
|
Record name | (5beta,7alpha,10beta,13alpha)-4-(Acetyloxy)-13-({(2R,3S)-3-benzamido-3-phenyl-2-[(triethylsilyl)oxy]propanoyl}oxy)-1,10-dihydroxy-9-oxo-7-[(triethylsilyl)oxy]-5,20-epoxytax-11-en-2-yl benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20747187 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1040.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2',7-Bis-O-(Triethylsilyl) 10-Desacetyl Paclitaxel | |
CAS RN |
155556-72-2 |
Source
|
Record name | (5beta,7alpha,10beta,13alpha)-4-(Acetyloxy)-13-({(2R,3S)-3-benzamido-3-phenyl-2-[(triethylsilyl)oxy]propanoyl}oxy)-1,10-dihydroxy-9-oxo-7-[(triethylsilyl)oxy]-5,20-epoxytax-11-en-2-yl benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20747187 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。